1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone
Description
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3S/c1-17-7-13-21(14-8-17)26(24,25)16-15-22(23)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMQCFDFHNIKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63472-09-3 | |
| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-((4-METHYLPHENYL)SULFONYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids, facilitated by a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions for these reactions include the use of organic solvents (e.g., dichloromethane, ethanol), controlled temperatures (ranging from -78°C to room temperature), and specific catalysts or bases to facilitate the reactions .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonyl compounds, including 1-[1,1'-biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, compounds with similar sulfonyl moieties have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 0.125 μg/mL |
| Other Sulfonamide Derivative | MSSA | 0.5 μg/mL |
This data suggests that the sulfonyl group may enhance the bioactivity of the biphenyl structure in combating bacterial infections .
1.2 Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary results indicate that it may inhibit the growth of Candida species, which are common fungal pathogens associated with human infections.
Organic Synthesis Applications
2.1 Synthetic Intermediates
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of other complex molecules. Its structure allows for further functionalization through nucleophilic substitution reactions or electrophilic additions, making it a versatile building block in synthetic chemistry.
Case Study: Synthesis of Novel Antibacterial Agents
A study demonstrated the use of this compound as a starting material for synthesizing novel antibacterial agents through multi-step reactions that included oxidation and substitution processes . The resulting compounds exhibited enhanced antimicrobial properties compared to their precursors.
Material Science Applications
3.1 Polymer Chemistry
The incorporation of sulfonyl groups into polymer matrices has been explored for improving thermal stability and mechanical properties. Research indicates that polymers derived from biphenyl structures can exhibit enhanced performance in applications such as coatings and adhesives.
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Mechanical Strength | Increased by 25% |
These enhancements are attributed to the rigid biphenyl backbone combined with the flexible sulfonyl group .
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Methyl (target compound) is electron-donating, while chloro/fluoro substituents (e.g., ) are electron-withdrawing, altering reactivity in substitution reactions.
- Polarity : Sulfonyl groups (target, ) increase polarity and hydrogen-bonding capacity compared to sulfanyl () or aliphatic sulfonyl ().
- Biological Implications : Chloro and fluoro substituents () may enhance metabolic stability but could introduce toxicity concerns.
Replacement of Sulfonyl with Piperazino/Amino Groups
Key Observations :
- Solubility: Piperazino derivatives () exhibit enhanced solubility in polar solvents due to nitrogen basicity.
- Binding Interactions: Anilino/piperazino groups () introduce hydrogen-bond donors/acceptors, critical for receptor-ligand interactions in drug design.
Structural and Computational Insights
- Crystallography : Analogs like the 4-chlorophenylsulfonyl derivative () have been refined using SHELXL, suggesting planar biphenyl systems and sulfonyl oxygen geometry conducive to crystal packing .
- Predicted Properties: For 1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone (), predicted density (1.251 g/cm³) and boiling point (542.3°C) highlight high thermal stability compared to sulfonyl analogs.
Biological Activity
1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone, also known by its CAS number 63472-09-3, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in pharmacology.
The compound's biological activity is primarily attributed to its interaction with various biological targets, including protein kinases and enzymes involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases that are implicated in cancer progression.
Anticancer Properties
Recent research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various studies:
Selectivity and Toxicity
The compound shows selectivity towards cancer cells while exhibiting low toxicity towards normal cells. For instance, it demonstrated minimal toxicity against HaCaT human keratinocytes at concentrations exceeding 100 µM .
Study 1: In Vitro Evaluation
In a controlled laboratory setting, the compound was tested against multiple cancer cell lines, including MCF-7 and HCT116. The results indicated significant antiproliferative activity, supporting its potential as a therapeutic agent in oncology .
Study 2: Mechanistic Insights
Further investigations revealed that treatment with the compound led to G2 phase cell cycle arrest in A549 lung cancer cells, highlighting its potential role in disrupting the normal cell cycle progression of malignant cells .
Discussion
The biological activity of this compound suggests that it could be developed into a potent anticancer drug. Its ability to selectively target cancer cells while sparing normal cells is particularly promising for reducing side effects commonly associated with chemotherapy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone, and how can reaction efficiency be optimized?
- Methodology : Condensation reactions are commonly employed. For example, analogous propanone derivatives are synthesized via Claisen-Schmidt condensation using ketones and aldehydes under basic conditions (e.g., NaOH/EtOH) . Optimization involves adjusting molar ratios (e.g., 1.2:1 ketone:aldehyde) and reaction time (24–48 hours). Solvent polarity and temperature (60–80°C) are critical for yield improvement .
Q. How can structural characterization of this compound be performed to confirm its purity and configuration?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement, particularly for resolving sulfonyl and biphenyl group orientations. SHELX’s robustness with high-resolution data makes it suitable for small-molecule analysis .
- Spectroscopy : Compare NMR (¹H/¹³C) and FT-IR spectra with reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) to validate functional groups .
- Chromatography : Employ HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) for purity assessment, as described in pharmacopeial protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the sulfonyl and biphenyl moieties?
- Methodology :
- Synthesize analogs with modified sulfonyl groups (e.g., replacing 4-methylphenyl with halogenated aryl groups) and assess interactions with enzymes/receptors.
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities, supplemented by in vitro assays (e.g., enzyme inhibition). Structural analogs like 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole provide templates for designing SAR experiments .
Q. What experimental strategies resolve contradictions in crystallographic data during refinement?
- Methodology :
- Address twinning or disordered regions using SHELXL’s TWIN/BASF commands. For high thermal motion in the biphenyl group, apply anisotropic displacement parameters.
- Cross-validate results with alternative software (e.g., OLEX2) to mitigate SHELX’s limitations in handling low-resolution data .
Q. How can the compound’s interactions with biological targets (e.g., enzymes) be mechanistically elucidated?
- Methodology :
- Conduct kinetic assays (e.g., fluorescence polarization) to measure binding constants. For example, studies on sulfonyl-containing compounds like 4-[(4-Methylphenyl)sulfonyl]-5-[(methylpropyl)amino]-2-(propylsulfonyl)-1,3-thiazole highlight pH and temperature dependencies in target engagement .
- Use isotopic labeling (e.g., ¹⁵N/¹³C) in NMR to map interaction sites on proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
